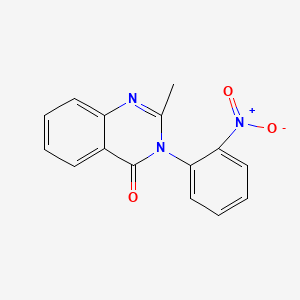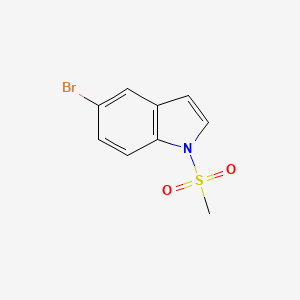
5-Bromo-1-(methanesulfonyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(methylsulfonyl)-1H-indole: is a chemical compound with the molecular formula C9H10BrNO2S. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 5-position and a methylsulfonyl group at the 1-position makes this compound unique and of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 5-bromo-1-(methylsulfonyl)-1H-indole typically involves the bromination of 1-(methylsulfonyl)indole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods:
Industrial production of 5-bromo-1-(methylsulfonyl)-1H-indole follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted indole derivatives.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or amines can be used under mild conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent like acetic acid or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products:
- Substituted indole derivatives
- Sulfone derivatives
- Reduced indole derivatives
Applications De Recherche Scientifique
Chemistry:
5-Bromo-1-(methylsulfonyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology:
In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in understanding the biological activity and potential therapeutic applications of indole-based compounds.
Medicine:
The compound has potential applications in medicinal chemistry for the development of new drugs. Indole derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry:
In the industrial sector, 5-bromo-1-(methylsulfonyl)-1H-indole is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating compounds with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-1-(methylsulfonyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and methylsulfonyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
5-Bromoindole: Lacks the methylsulfonyl group, making it less polar and potentially less reactive in certain chemical reactions.
1-Methylsulfonylindole: Lacks the bromine atom, which may reduce its reactivity in nucleophilic substitution reactions.
5-Bromo-1-(methylsulfonyl)-1H-indazole: Similar structure but with an indazole core, which can lead to different chemical and biological properties.
Uniqueness:
5-Bromo-1-(methylsulfonyl)-1H-indole is unique due to the presence of both the bromine atom and the methylsulfonyl group. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
88131-63-9 |
|---|---|
Formule moléculaire |
C9H8BrNO2S |
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
5-bromo-1-methylsulfonylindole |
InChI |
InChI=1S/C9H8BrNO2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3 |
Clé InChI |
ANGFROUEJUNMMP-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)N1C=CC2=C1C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(tert-Butoxycarbonyl)-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B11845784.png)
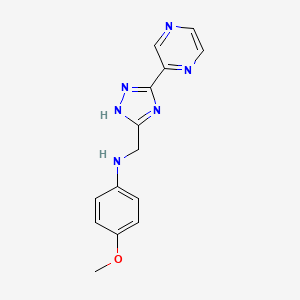
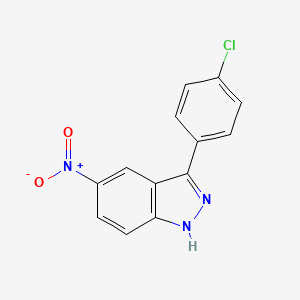



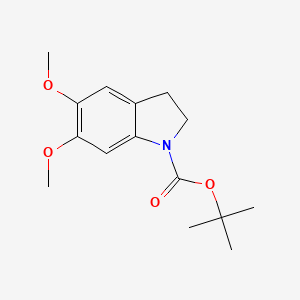
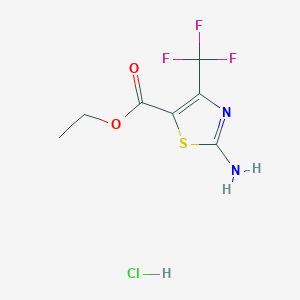
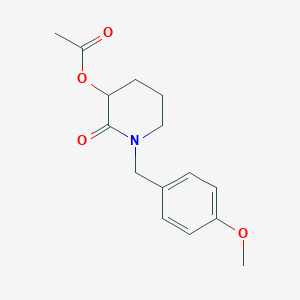
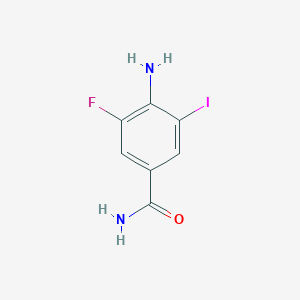
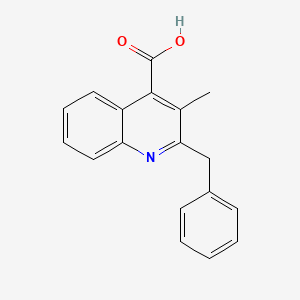

![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylic acid](/img/structure/B11845859.png)
